Kihadanin B
Overview
Description
Kihadanin B is a natural compound classified as a citrus limonoid. This compound has garnered significant interest due to its potential biological activities, particularly its ability to suppress adipogenesis by repressing the Akt-FOXO1-PPARγ axis in 3T3-L1 adipocytes .
Scientific Research Applications
Kihadanin B has several scientific research applications:
Mechanism of Action
Target of Action
Kihadanin B, a citrus limonoid, primarily targets the Akt-FOXO1-PPARγ axis in 3T3-L1 adipocytes . This axis plays a crucial role in adipogenesis, the process by which preadipocytes mature into adipocytes or fat cells .
Mode of Action
This compound interacts with its targets by suppressing the Akt-FOXO1-PPARγ axis in 3T3-L1 adipocytes . This suppression results in the inhibition of adipogenesis, thereby reducing the formation of fat cells .
Biochemical Pathways
The Akt-FOXO1-PPARγ axis is a key biochemical pathway involved in adipogenesis . By suppressing this pathway, this compound affects downstream effects such as the maturation of preadipocytes into adipocytes . This leads to a decrease in lipid accumulation, which is a significant downstream effect of this pathway .
Pharmacokinetics
It’s known that this compound can be dissolved in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone .
Result of Action
The primary molecular and cellular effect of this compound’s action is the suppression of adipogenesis . This results in a decrease in lipid accumulation in 3T3-L1 adipocytes . Therefore, this compound could potentially be used in the treatment of conditions related to excessive fat accumulation, such as obesity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is derived from the peels of immature Citrus unshiu, suggesting that factors such as the maturity of the citrus and the extraction process could potentially influence the compound’s action . More research is needed to fully understand the influence of environmental factors on the action of this compound .
Future Directions
Kihadanin B has been found to have some biological activities, such as antioxidant, anti-inflammatory, and antibacterial activities . It has been widely used in drug research and the medical field . Research has shown that this compound has inhibitory effects on certain tumor cells, indicating potential anti-cancer properties .
Biochemical Analysis
Biochemical Properties
Kihadanin B plays a significant role in biochemical reactions, particularly in the inhibition of adipogenesis. It interacts with several key enzymes and proteins, including Akt, FOXO1, and PPARγ. This compound suppresses adipogenesis by inhibiting the Akt-FOXO1-PPARγ axis in 3T3-L1 adipocytes . This interaction leads to the repression of fat cell formation, making this compound a potential candidate for anti-obesity treatments.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In adipocytes, it inhibits the formation of fat cells by modulating the Akt-FOXO1-PPARγ signaling pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By repressing the activity of Akt, this compound reduces the phosphorylation of FOXO1, leading to decreased expression of PPARγ, a key regulator of adipogenesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of Akt, a protein kinase involved in various cellular processes, including metabolism and cell survival. By inhibiting Akt, this compound prevents the phosphorylation of FOXO1, a transcription factor that regulates the expression of genes involved in adipogenesis . This inhibition leads to reduced expression of PPARγ, ultimately suppressing the formation of fat cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on adipogenesis over extended periods, indicating its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits adipogenesis without causing significant adverse effects. At higher doses, potential toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models have shown that this compound can reduce fat accumulation and improve metabolic health, but careful dosage management is essential to avoid toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the Akt-FOXO1-PPARγ axis, leading to the suppression of adipogenesis . By inhibiting Akt, this compound reduces the phosphorylation of FOXO1, which in turn decreases the expression of PPARγ and other genes involved in fat cell formation. This modulation of metabolic pathways highlights the potential of this compound as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as adipose tissue . The compound’s ability to reach and affect specific cellular compartments is crucial for its efficacy in inhibiting adipogenesis and other cellular processes.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules, such as Akt and FOXO1, and for exerting its inhibitory effects on adipogenesis. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kihadanin B can be prepared through natural extraction or chemical synthesis. The natural extraction method involves isolating and purifying the compound from plant material, specifically the peels of immature Citrus unshiu . Chemical synthesis methods involve multiple reaction steps and substrates, although detailed synthetic routes are not extensively documented .
Industrial Production Methods
Industrial production of this compound typically relies on the natural extraction method due to the complexity of its chemical structure. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone to isolate the compound from plant material .
Chemical Reactions Analysis
Types of Reactions
Kihadanin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Kihadanin B is compared with other similar compounds, such as nomilin, obacunone, and gedunin, which also possess a furyl-δ-lactone core . These compounds share similar biological activities, including anti-cancer properties and metabolic regulation. this compound is unique in its specific mechanism of action involving the Akt-FOXO1-PPARγ axis .
List of Similar Compounds
Properties
IUPAC Name |
(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,17-19,29H,6,9,11H2,1-5H3/t13-,14+,17?,18+,19-,23-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHRJRLUBDDTB-KNQGVANASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994771 | |
Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73793-68-7 | |
Record name | Khadanin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Kihadanin B exert its anti-adipogenic effect at the molecular level?
A1: this compound suppresses adipogenesis, the process of fat cell formation, by targeting the Akt-FOXO1-PPARγ signaling axis in adipocytes []. Specifically, this compound reduces the phosphorylation of Akt, a protein kinase involved in cell growth and survival. This, in turn, leads to decreased phosphorylation and increased activity of FOXO1, a transcription factor that normally inhibits the expression of PPARγ, a master regulator of adipogenesis. By activating FOXO1, this compound ultimately suppresses PPARγ expression and its downstream adipogenic effects, resulting in reduced lipid accumulation in adipocytes [].
Q2: What is the structural characterization of this compound and how was it determined?
A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they do mention that its chemical structure was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry [, ]. These techniques provide detailed information about the arrangement of atoms and the mass-to-charge ratio of ions, respectively, which are crucial for structural determination. Researchers commonly use these techniques to characterize natural products like this compound.
Q3: What are the potential sources of this compound and are there other related compounds?
A3: this compound has been isolated from various citrus species, including immature peels of Citrus unshiu (Satsuma mandarin) [] and the twigs and leaves of Harrisonia perforata []. It belongs to a class of natural products called limonoids, which are known for their diverse biological activities. Other related limonoids with structural similarities to this compound include Kihadanin A, Kihadanin C, and Kihadanin D, which have also been found in various plant sources [, ]. Further research is needed to comprehensively explore the potential therapeutic benefits of these Kihadanin analogs.
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